molecular formula C8H13Cl3Si B1144193 (4-Cyclooctenyl)trichlorosilane CAS No. 18441-88-8

(4-Cyclooctenyl)trichlorosilane

Cat. No.: B1144193
CAS No.: 18441-88-8
M. Wt: 243.6 g/mol
InChI Key: RKHQQJXJQWFUAO-UHFFFAOYSA-N
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Scientific Research Applications

(4-Cyclooctenyl)trichlorosilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of trichlorosilane compounds involves various catalytic processes on the silicon surface . Understanding these mechanisms can help find novel applications and obtain new results .

Safety and Hazards

“(4-Cyclooctenyl)trichlorosilane” is a hazardous substance. It can cause severe skin burns and eye damage . It is also corrosive to the respiratory tract . In case of contact, immediate medical attention is required .

Future Directions

The future directions for trichlorosilane compounds, including “(4-Cyclooctenyl)trichlorosilane”, involve improving the synthesis processes to increase yield and reduce costs . This includes process and equipment improvements, recycling steps, and combined processes including active distillation .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Cyclooctenyl)trichlorosilane can be synthesized by reacting 4-cyclooctenyllithium with trichlorosilane. The process involves the initial reaction of 4-cyclooctenyllithium with liquid ammonia at a low temperature to form the corresponding alkali metal cyclooctene compound .

Industrial Production Methods: The industrial production of trichlorosilanes, including this compound, often involves the direct chlorination of silicon or the hydrochlorination of silicon compounds. These methods are continuously improved to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (4-Cyclooctenyl)trichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (4-Cyclooctenyl)trichlorosilane is unique due to its cyclooctenyl group, which imparts specific reactivity and properties not found in simpler trichlorosilanes. This makes it valuable in specialized applications where such reactivity is required .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-Cyclooctenyl)trichlorosilane involves the reaction of cyclooctene with trichlorosilane in the presence of a catalyst.", "Starting Materials": [ "Cyclooctene", "Trichlorosilane", "Catalyst" ], "Reaction": [ "Add cyclooctene and trichlorosilane to a reaction vessel", "Add catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of around 100-120°C", "Allow the reaction to proceed for several hours", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to remove any unreacted material", "Purify the product by distillation or chromatography" ] }

CAS No.

18441-88-8

Molecular Formula

C8H13Cl3Si

Molecular Weight

243.6 g/mol

IUPAC Name

trichloro(cyclooct-4-en-1-yl)silane

InChI

InChI=1S/C8H13Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2

InChI Key

RKHQQJXJQWFUAO-UHFFFAOYSA-N

SMILES

C1CC=CCCC(C1)[Si](Cl)(Cl)Cl

Canonical SMILES

C1CC=CCCC(C1)[Si](Cl)(Cl)Cl

Origin of Product

United States

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